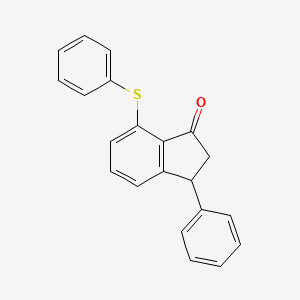

3-Phenyl-7-(phenylsulfanyl)-1-indanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Phenyl-7-(phenylsulfanyl)-1-indanone is an organic compound with a complex structure that includes both phenyl and sulfanyl groups attached to an indanone core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-7-(phenylsulfanyl)-1-indanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a phenyl-substituted indanone with a phenylsulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

3-Phenyl-7-(phenylsulfanyl)-1-indanone can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the indanone core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that 3-Phenyl-7-(phenylsulfanyl)-1-indanone exhibits potential anticancer properties. In particular, studies have shown that derivatives of indanone compounds can inhibit the proliferation of cancer cells. The compound's ability to induce apoptosis in various cancer cell lines has been documented, suggesting its utility as a lead compound for further drug development aimed at treating cancers such as breast and prostate cancer .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes linked to disease pathways. For instance, it has been studied for its role as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters and implicated in neurological disorders such as Parkinson's disease. The structure-activity relationship (SAR) studies have provided insights into how modifications to the indanone structure can enhance its selectivity and potency against MAO-B .

Material Science

Organic Electronics

this compound has shown promise in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties allow it to function effectively as a charge transport material, improving the efficiency and stability of electronic devices. Research indicates that incorporating this compound into device architectures can enhance performance metrics such as brightness and operational lifespan .

Bioimaging Applications

Fluorescent Probes

The compound has been explored as a fluorescent probe for bioimaging applications. Its photophysical properties allow it to be used in cellular imaging studies, where it can help visualize cellular processes without causing significant cytotoxicity. Studies utilizing live-cell imaging techniques have demonstrated that derivatives of this compound can be internalized by cells, providing a means to track cellular dynamics in real-time .

Data Tables

Here are some summarized findings regarding the applications of this compound:

Case Studies

- Anticancer Properties : A study investigated the effects of this compound on human breast cancer cells. The results showed a significant reduction in cell viability and induction of apoptosis markers after treatment with the compound over 48 hours.

- MAO-B Inhibition : Another research effort focused on synthesizing various derivatives of this indanone to evaluate their inhibitory effects on MAO-B. The study highlighted that certain modifications led to improved selectivity and potency compared to existing MAO-B inhibitors.

- Fluorescent Imaging : In a bioimaging study, researchers utilized derivatives of this compound to visualize cellular uptake and localization within NIH-3T3 fibroblast cells. The findings indicated effective internalization with minimal cytotoxic effects, making it suitable for future imaging applications.

Mecanismo De Acción

The mechanism of action of 3-Phenyl-7-(phenylsulfanyl)-1-indanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the indanone core can engage in π-π stacking interactions with aromatic residues in proteins.

Comparación Con Compuestos Similares

Similar Compounds

3-Phenyl-7-(methylsulfanyl)-1-indanone: Similar structure but with a methyl group instead of a phenyl group attached to the sulfur atom.

3-Phenyl-7-(phenylsulfonyl)-1-indanone: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical properties.

3-Phenyl-7-(phenylsulfinyl)-1-indanone: Contains a sulfinyl group, which is an intermediate oxidation state between sulfanyl and sulfonyl.

Uniqueness

3-Phenyl-7-(phenylsulfanyl)-1-indanone is unique due to the presence of both phenyl and sulfanyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural features allow for various modifications, making it a versatile compound in synthetic and medicinal chemistry.

Actividad Biológica

3-Phenyl-7-(phenylsulfanyl)-1-indanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound features a unique structural composition that includes an indanone core and a phenylsulfanyl substituent. This configuration allows for various interactions with biological targets, such as enzymes and receptors, which are crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The phenylsulfanyl group can engage in hydrogen bonding and hydrophobic interactions, while the indanone core facilitates π-π stacking interactions with aromatic residues in proteins. This dual interaction capability enhances its potential as a lead compound in drug development.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antimicrobial properties, making them candidates for further investigation in treating infections .

- Anticancer Potential : Studies have shown that derivatives of indanones possess anticancer activity, with some exhibiting IC50 values in the nanomolar range against various cancer cell lines . The structural features of this compound may contribute to similar effects.

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases like Parkinson's disease .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various indanone derivatives, including those structurally related to this compound. Results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the sulfanyl group can enhance antimicrobial properties .

Case Study 2: Anticancer Activity

Another study focused on the anticancer activity of indanone derivatives. Compounds were tested against several cancer cell lines, revealing that some exhibited significant cytotoxicity with IC50 values as low as 10 nM. This suggests that structural modifications, such as those present in this compound, may be effective in enhancing anticancer activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-Phenyl-7-(methylsulfanyl)-1-indanone | Methyl instead of phenyl | Moderate antimicrobial activity |

| 3-Phenyl-7-(phenylsulfonyl)-1-indanone | Sulfonyl instead of sulfanyl | Enhanced anticancer properties |

| 3-Phenyl-7-(phenylsulfinyl)-1-indanone | Sulfinyl group | Lower enzyme inhibition compared to sulfanyl |

This table illustrates how variations in substituents can impact biological activity, highlighting the potential advantages of the phenylsulfanyl group in enhancing therapeutic effects.

Propiedades

IUPAC Name |

3-phenyl-7-phenylsulfanyl-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16OS/c22-19-14-18(15-8-3-1-4-9-15)17-12-7-13-20(21(17)19)23-16-10-5-2-6-11-16/h1-13,18H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLABNHXKVXJKBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C1=O)C(=CC=C2)SC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.